Cas no 3313-48-2 (Gly-Gly β-naphthylamide hydrobromide)

Gly-Gly β-naphthylamide hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- Glycinamide,glycyl-N-2-naphthalenyl-, monohydrobromide (9CI)
- 2-amino-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]acetamide
- GLY-GLY-BETA-NAPHTHYLAMIDE
- H-Gly-Gly-βNA · HBr
- G-6200
- glycyl-N-naphthalen-2-ylglycinamide
- Gly-Gly beta -naphthylamide hydrobromide
- 3313-48-2
- 2-Amino-N-(2-(naphthalen-2-ylamino)-2-oxoethyl)acetamide hydrobromide
- CS-0451151
- H-Gly-Gly-bNA HBr
- MFCD00050531
- ANA.HBr
- Glycyl-glycine beta-naphthylamide hydrobromide
- H-Gly-Gly-betaNA.HBr
- Gly-Gly beta-naphthylamide hydrobromide
- H-Gly-Gly-
- 2-amino-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]acetamide;hydrobromide
- H-Gly-gly-betana hbr
- H-Gly-Gly-NA.HBr
- FT-0626790
- Gly-Gly β-naphthylamide hydrobromide
-
- MDL: MFCD00050531
- Inchi: InChI=1S/C14H15N3O2.BrH/c15-8-13(18)16-9-14(19)17-12-6-5-10-3-1-2-4-11(10)7-12;/h1-7H,8-9,15H2,(H,16,18)(H,17,19);1H
- InChI Key: HBILDMMVUMVIMF-UHFFFAOYSA-N
- SMILES: NCC(NCC(NC1=CC2=CC=CC=C2C=C1)=O)=O.Br
Computed Properties
- Exact Mass: 337.04300
- Monoisotopic Mass: 337.04259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 333
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.2Ų
Experimental Properties
- PSA: 84.22000
- LogP: 2.97550
Gly-Gly β-naphthylamide hydrobromide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 40
- Safety Instruction: S22; S36
-
Hazardous Material Identification:
- Risk Phrases:R40
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Gly-Gly β-naphthylamide hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | G740005-250mg |
Gly-Gly β-naphthylamide hydrobromide |
3313-48-2 | 250mg |
$115.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207718-100 mg |
Gly-Gly β-naphthylamide hydrobromide, |
3313-48-2 | 100MG |
¥233.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207718-100mg |
Gly-Gly β-naphthylamide hydrobromide, |
3313-48-2 | 100mg |
¥233.00 | 2023-09-05 | ||
A2B Chem LLC | AF60575-100mg |
H-Gly-Gly-βNA.HBr |
3313-48-2 | ≥95% | 100mg |
$642.00 | 2024-04-20 | |
Ambeed | A806105-1g |
H-Gly-Gly-βNA.HBr |
3313-48-2 | 97% | 1g |
$368.0 | 2024-04-20 | |
abcr | AB478117-1 g |
H-Gly-Gly-bNA HBr; . |
3313-48-2 | 1g |
€569.50 | 2023-06-15 | ||
abcr | AB478117-1g |
H-Gly-Gly-bNA HBr; . |
3313-48-2 | 1g |
€605.80 | 2025-02-20 | ||
TRC | G740005-100mg |
Gly-Gly β-naphthylamide hydrobromide |
3313-48-2 | 100mg |
$64.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521818-100mg |
2-Amino-N-(2-(naphthalen-2-ylamino)-2-oxoethyl)acetamide hydrobromide |
3313-48-2 | 98% | 100mg |
¥1948.00 | 2024-05-19 |
Gly-Gly β-naphthylamide hydrobromide Related Literature
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
Additional information on Gly-Gly β-naphthylamide hydrobromide
Gly-Gly β-Naphthylamide Hydrobromide: A Comprehensive Overview
Gly-Gly β-Naphthylamide Hydrobromide, identified by the CAS registry number CAS No. 3313-48-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, which belongs to the class of naphthylamides, has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biological systems, particularly in the context of enzyme inhibition and therapeutic interventions.
The molecular structure of Gly-Gly β-Naphthylamide Hydrobromide comprises a β-naphthyl group linked to a glycine-glycine (Gly-Gly) peptide chain through an amide bond. The hydrobromide salt form suggests that this compound exists in its protonated state, which may influence its solubility and bioavailability. The presence of the naphthyl group introduces aromaticity and potential π-π interactions, which are crucial for its interactions with biological targets such as proteins and enzymes.
Recent research has focused on the pharmacokinetic properties of Gly-Gly β-Naphthylamide Hydrobromide. Studies have demonstrated that this compound exhibits moderate solubility in aqueous solutions, which is a critical factor for its absorption and distribution within the body. Additionally, its stability under physiological conditions has been evaluated, with findings indicating that it maintains structural integrity under typical cellular environments.
In terms of biological activity, Gly-Gly β-Naphthylamide Hydrobromide has shown promise as an inhibitor of certain proteolytic enzymes. For instance, recent experiments have revealed its ability to inhibit the activity of cathepsin B, an enzyme implicated in various pathological conditions such as cancer and neurodegenerative diseases. This inhibition is attributed to the compound's ability to bind to the enzyme's active site, thereby preventing substrate cleavage.
Moreover, the compound's anti-inflammatory properties have been explored in preclinical models. Studies have demonstrated that Gly-Gly β-Naphthylamide Hydrobromide can reduce inflammation by modulating cytokine production and inhibiting nuclear factor-kappa B (NF-κB) signaling pathways. These findings suggest potential applications in the treatment of inflammatory disorders such as arthritis and inflammatory bowel disease.
The synthesis of Gly-Gly β-Naphthylamide Hydrobromide involves a multi-step process that includes peptide coupling and subsequent salt formation. Recent advancements in synthetic methodologies have enabled the scalable production of this compound, making it more accessible for further research and development.
In conclusion, Gly-Gly β-Naphthylamide Hydrobromide (CAS No. 3313-48-2) is a versatile compound with a wide range of potential applications in the field of medicine. Its unique structure, combined with favorable pharmacokinetic properties and diverse biological activities, positions it as a promising candidate for drug discovery efforts targeting enzyme inhibition, inflammation modulation, and other therapeutic areas.
3313-48-2 (Gly-Gly β-naphthylamide hydrobromide) Related Products
- 5408-28-6(2-(2-Anilino-2-oxoethyl)amino-N-phenylacetamide)
- 716-94-9(Glycine β-Naphthylamide)
- 2171978-14-4(4-4-(aminomethyl)-5-methyl-1H-1,2,3-triazol-1-ylbutan-2-ol)
- 1805958-89-7(2,3-Dibromo-5-(difluoromethyl)-4-methoxypyridine)
- 2227868-00-8(1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide)
- 2138410-98-5(2-(3-Ethylphenyl)-1-methylpiperidin-4-amine)
- 104958-71-6(Leucokinin III)
- 52313-50-5(Pyridine-2-carboxamidine)
- 58611-58-8((2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol)
- 62484-76-8(5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde)
